![molecular formula C12H10ClN5S B14010176 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine CAS No. 5069-76-1](/img/structure/B14010176.png)
6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine is a chemical compound that belongs to the purine class of compounds It is characterized by the presence of a chlorophenyl group attached to a purine ring via a methylsulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chlorophenylmethylsulfanyl precursor.
Formation of the Purine Ring: The chlorophenylmethylsulfanyl group is then introduced to the purine ring through a series of nucleophilic substitution reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various functionalized purine derivatives.
Applications De Recherche Scientifique
6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine
- 4-chloro-6-[(4-chlorophenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine
Comparison: 6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine is unique due to its purine ring structure, which distinguishes it from other similar compounds that may have pyridine or pyrimidine rings. This structural difference can lead to variations in biological activity and chemical reactivity, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
5069-76-1 |
|---|---|
Formule moléculaire |
C12H10ClN5S |
Poids moléculaire |
291.76 g/mol |
Nom IUPAC |
6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10ClN5S/c13-8-3-1-7(2-4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18) |
Clé InChI |
LXTIMTIDPYWJIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC(=NC3=C2NC=N3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
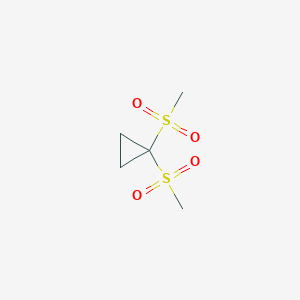
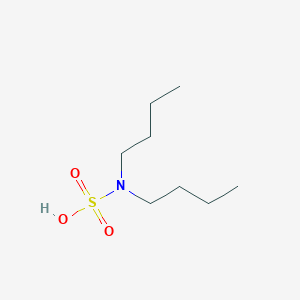
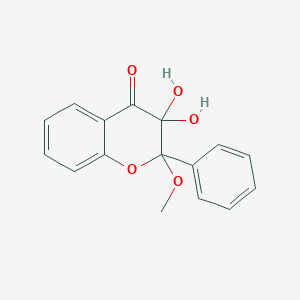
![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
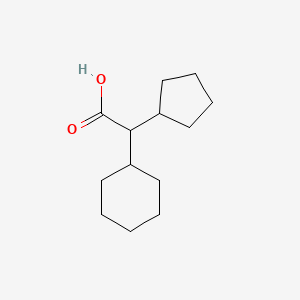
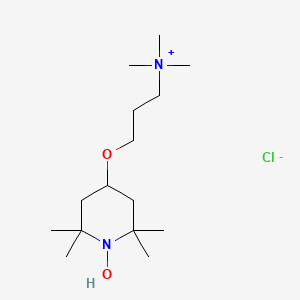
![4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]benzene-1,3-dicarboxamide](/img/structure/B14010144.png)
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
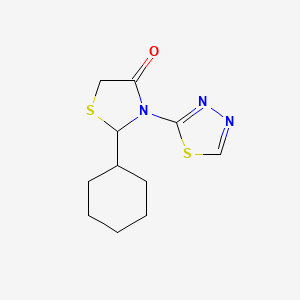

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)

![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
